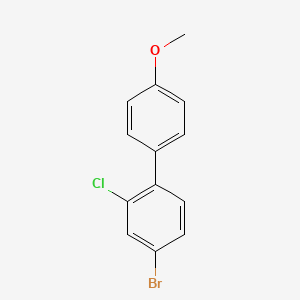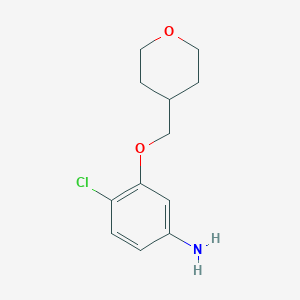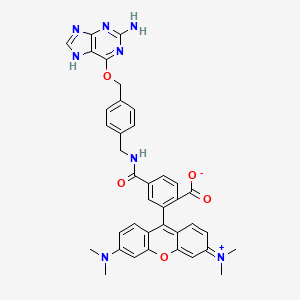
tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate is a synthetic organic compound characterized by its unique chemical structure It contains a tert-butyl ester group, a bromine atom, and two methoxy groups attached to a benzyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate typically involves multiple steps. One common route starts with the commercially available 4-bromo-2,6-dimethoxybenzaldehyde. This aldehyde undergoes a series of reactions, including condensation with glycine derivatives and subsequent protection of the amino group with tert-butyl groups. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 4-bromo-2,6-dimethoxybenzoic acid, while substitution of the bromine atom with an amine can produce tert-butyl N-(4-amino-2,6-dimethoxybenzyl)-N-methylglycinate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential effects on cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,6-dimethoxybenzaldehyde: A precursor in the synthesis of tert-Butyl N-(4-bromo-2,6-dimethoxybenzyl)-N-methylglycinate.
tert-Butyl 4-bromo-2,6-dimethoxybenzyl(methyl)carbamate: A related compound with similar structural features.
4-Bromo-2,6-dimethoxybenzoic acid: A product formed from the oxidation of this compound.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its tert-butyl ester group provides stability, while the bromine atom and methoxy groups offer sites for further chemical modification.
Eigenschaften
Molekularformel |
C16H24BrNO4 |
|---|---|
Molekulargewicht |
374.27 g/mol |
IUPAC-Name |
tert-butyl 2-[(4-bromo-2,6-dimethoxyphenyl)methyl-methylamino]acetate |
InChI |
InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(19)10-18(4)9-12-13(20-5)7-11(17)8-14(12)21-6/h7-8H,9-10H2,1-6H3 |
InChI-Schlüssel |
QXKKOXBPIDRGLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN(C)CC1=C(C=C(C=C1OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




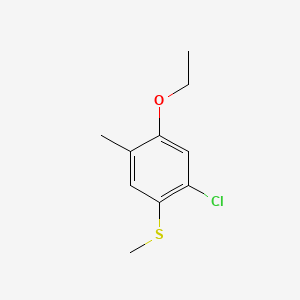
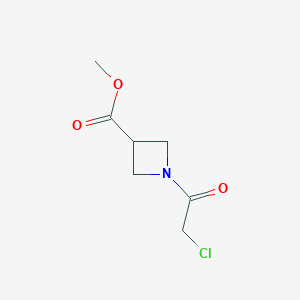
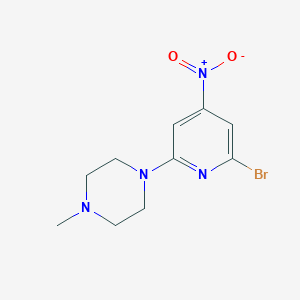
![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
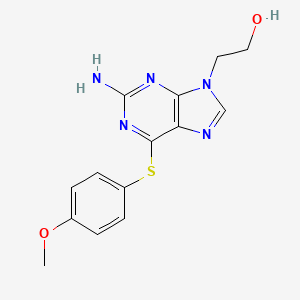
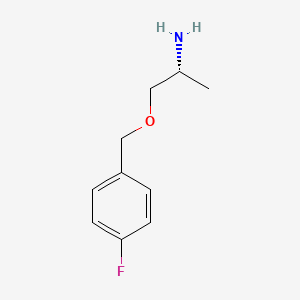
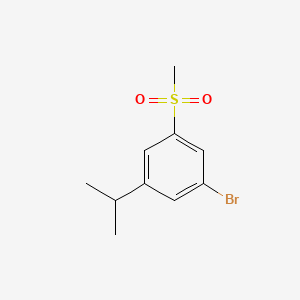
![Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol](/img/structure/B14764935.png)
